4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H7N3OS. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a methylthio group, and a carbaldehyde group attached to a pyrimidine ring.
Scientific Research Applications
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The safety information for “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of pyridopyrimidines and naphthyridines, which are inhibitors of Akt kinase for the treatment of cancer .
Molecular Mechanism
It is known to be involved in the synthesis of Akt kinase inhibitors , suggesting that it may interact with biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
It is known to be stable under inert gas at 2–8 °C
Metabolic Pathways
It is involved in the synthesis of Akt kinase inhibitors , suggesting that it may interact with enzymes or cofactors in this pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of cyanomethyl acetate with thiourea in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve temperatures ranging from 10°C to 70°C and the use of solvents such as tetrahydrofuran and ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidines. These products can be further utilized in various chemical syntheses and applications.
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can prevent tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde
- Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate
- 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine
Uniqueness
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONQMFYFJRAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304313 | |
Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770-31-0 | |
Record name | 770-31-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.